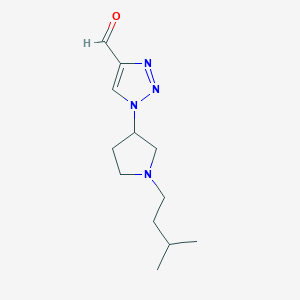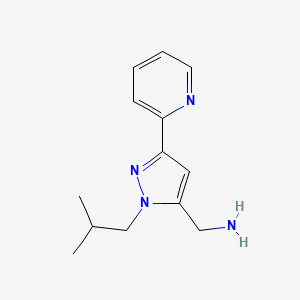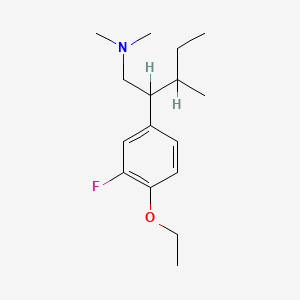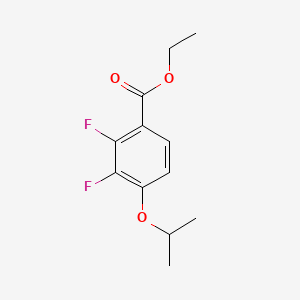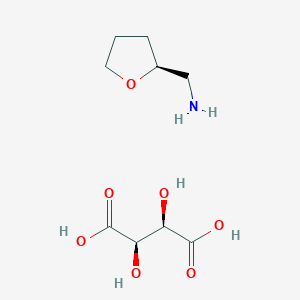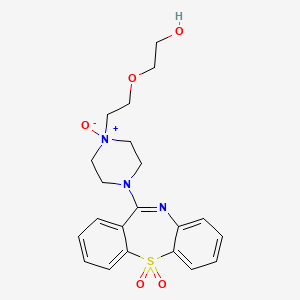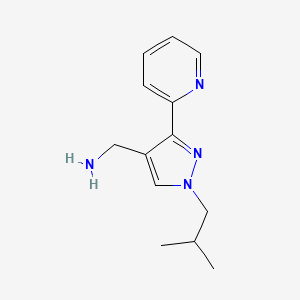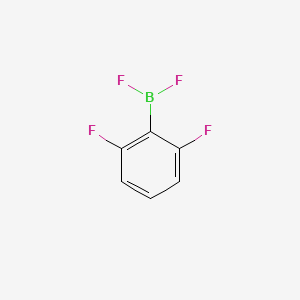
(2,6-Difluorophenyl)(difluoro)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluorophenyl)(difluoro)borane is a boron-containing compound with the molecular formula C6H3BF4. It is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms bonded to the boron atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)(difluoro)borane typically involves the reaction of 2,6-difluorophenylboronic acid with a fluorinating agent. One common method is the reaction of 2,6-difluorophenylboronic acid with boron trifluoride etherate (BF3·OEt2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Difluorophenyl)(difluoro)borane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atoms on the phenyl ring.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride are used.
Suzuki–Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include halogenated derivatives of this compound.
Coupling Reactions: Products are biaryl compounds formed by the coupling of this compound with aryl halides.
Wissenschaftliche Forschungsanwendungen
(2,6-Difluorophenyl)(difluoro)borane has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of (2,6-Difluorophenyl)(difluoro)borane in chemical reactions involves the formation of boron-carbon bonds. In Suzuki–Miyaura coupling, the boron atom in this compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The electron-withdrawing fluorine atoms enhance the reactivity of the boron center, facilitating these reactions.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluorophenylboronic Acid: Similar structure but with hydroxyl groups instead of fluorine atoms bonded to boron.
Tris(2,4,6-trifluorophenyl)borane: Contains three fluorinated phenyl groups bonded to boron.
Uniqueness: (2,6-Difluorophenyl)(difluoro)borane is unique due to its specific substitution pattern and the presence of both phenyl and fluorine groups bonded to boron. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
267006-31-5 |
|---|---|
Molekularformel |
C6H3BF4 |
Molekulargewicht |
161.89 g/mol |
IUPAC-Name |
(2,6-difluorophenyl)-difluoroborane |
InChI |
InChI=1S/C6H3BF4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
InChI-Schlüssel |
SNSREYSTWQIPIJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC=C1F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


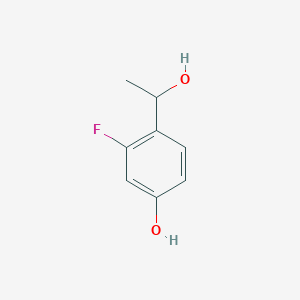
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
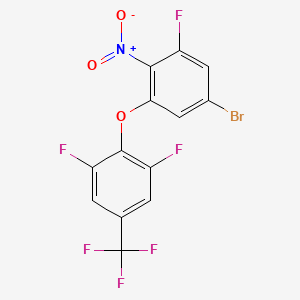
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
